N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide
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Overview
Description
Scientific Research Applications
Antimicrobial Applications
Microwave-induced synthesis techniques have led to the development of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial activities. The presence of a fluorine atom in these compounds significantly enhances their effectiveness against various bacterial and fungal strains. Specifically, certain derivatives exhibit strong activity at minimal inhibitory concentrations against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide analogs in antimicrobial research (Desai, Rajpara, & Joshi, 2013).
Anticancer Evaluation
The compound has also been explored for its anticancer properties. A study on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings suggest that modifications of the this compound structure could lead to effective anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Novel Chemical Synthesis
Research into the chemical properties and reactions of related thiazole and benzamide compounds has uncovered new synthetic pathways and reactions. For instance, novel rearrangement reactions of 2,5,5-triaryl-2-thiazolin-4-ones during thiation have been observed, providing new insights into the chemistry of thiazole derivatives. Such studies are crucial for developing new synthetic methods that could be applied to a wide range of chemical and pharmaceutical research areas (Koltai et al., 1973).
Material Science Applications
The synthesis and characterization of novel aromatic polyimides, including those derived from benzamide-based compounds, have shown significant potential in material science. These polymers exhibit desirable properties such as high thermal stability and solubility in organic solvents, making them suitable for advanced technological applications. Research in this area focuses on exploring the physical and chemical properties of benzamide derivatives for the development of new materials with specific performance characteristics (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c1-2-3-18-32-22-16-14-21(15-17-22)26(31)29-27-28-23(19-10-6-4-7-11-19)25(33-27)24(30)20-12-8-5-9-13-20/h4-17H,2-3,18H2,1H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWJXTBUZUGOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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